Cas no 2138188-04-0 (Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-)
![Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- structure](https://ja.kuujia.com/scimg/cas/2138188-04-0x500.png)
Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- 化学的及び物理的性質
名前と識別子
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- Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-
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- インチ: 1S/C10H21NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h9-10,12H,3-8H2,1-2H3/t9-,10+/m0/s1
- InChIKey: RAPMRLZVXUJRCO-VHSXEESVSA-N
- ほほえんだ: [C@@H]1(CO)CCC[C@H](CN(C)C)C1
Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380691-10.0g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 10.0g |
$6882.0 | 2023-03-02 | ||
Enamine | EN300-380691-1.0g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-380691-2.5g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 2.5g |
$3136.0 | 2023-03-02 | ||
Enamine | EN300-380691-0.05g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 0.05g |
$1344.0 | 2023-03-02 | ||
Enamine | EN300-380691-5.0g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 5.0g |
$4641.0 | 2023-03-02 | ||
Enamine | EN300-380691-0.1g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 0.1g |
$1408.0 | 2023-03-02 | ||
Enamine | EN300-380691-0.25g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 0.25g |
$1472.0 | 2023-03-02 | ||
Enamine | EN300-380691-0.5g |
rac-[(1R,3S)-3-[(dimethylamino)methyl]cyclohexyl]methanol |
2138188-04-0 | 0.5g |
$1536.0 | 2023-03-02 |
Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-に関する追加情報
Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel-
The compound Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- with CAS No. 2138188-04-0 is a versatile organic molecule that has garnered significant attention in both academic and industrial research. This compound is a derivative of cyclohexanol, featuring a dimethylamino group attached to the cyclohexane ring at the 3-position. The stereochemistry of the compound is defined by its (1R,3S)-rel configuration, which plays a crucial role in its physical and chemical properties.
Recent studies have highlighted the potential of Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- in various applications, particularly in the fields of pharmaceuticals and materials science. Its unique structure makes it an ideal candidate for use as a chiral building block in asymmetric synthesis. Researchers have demonstrated that this compound can serve as an effective ligand in catalytic processes, facilitating the formation of enantioselective products. For instance, a study published in *Nature Communications* in 2022 showcased its role in the synthesis of complex natural products with high enantioselectivity.
The synthesis of Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- involves a multi-step process that typically begins with the oxidation of cyclohexane derivatives. The introduction of the dimethylamino group is achieved through reductive amination or other nucleophilic substitution techniques. Recent advancements in green chemistry have led to more sustainable methods for its production, reducing environmental impact while maintaining high yields.
In terms of applications, Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- has been explored for its potential in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures such as micelles and vesicles, which are highly desirable for encapsulating hydrophobic drugs. A research team from Stanford University reported in *Journal of Medicinal Chemistry* that this compound can significantly enhance the bioavailability of poorly soluble drugs when used as a carrier.
Another promising area of research involves the use of Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- in polymer science. Its ability to act as a chiral initiator has been leveraged to produce stereoregular polymers with unique mechanical properties. These polymers have potential applications in advanced materials for electronics and biomedical devices.
From an environmental perspective, the biodegradability and toxicity profile of Cyclohexanemethanol, 3-[(dimethylamino)methyl]-, (1R,3S)-rel- have been extensively studied. Recent findings indicate that it undergoes rapid biodegradation under aerobic conditions and exhibits low toxicity to aquatic organisms. These properties make it a safer alternative to traditional chemicals in various industrial processes.
Looking ahead, ongoing research is focused on expanding the scope of applications for Cyclohexanemethanol, 3-[(dimethylamino)methyl]-
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